molecular formula C15H12O4 B045231 4,8-Dimethyl-5'-acetylpsoralen CAS No. 114460-33-2

4,8-Dimethyl-5'-acetylpsoralen

Cat. No. B045231
M. Wt: 256.25 g/mol
InChI Key: JNRJWHQDGHZVNR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4,8-Dimethyl-5’-acetylpsoralen consists of a complex arrangement of carbon, hydrogen, and oxygen atoms . The exact structure can be found in various chemical databases .

Relevant Papers There are several papers that might be relevant for further understanding of 4,8-Dimethyl-5’-acetylpsoralen. For instance, a paper titled "Photochemical and photobiological properties of 4,8-dimethyl-5…" and another one titled "Synthesis and photobiological properties of acetylpsoralen derivatives…" could provide more insights.

Scientific Research Applications

  • Selective Probes Development : It is seen as a promising lead in developing selective probes for the bromodomain family and CREBBP bromodomains (Hewings et al., 2011).

  • Inhibition of Keratinocyte Growth : Psoralens, including derivatives of 4,8-dimethyl-5'-acetylpsoralen, can inhibit keratinocyte growth without photoactivation. This contributes to understanding the mechanisms of psoralen-induced growth inhibition in the skin (Martey et al., 2002).

  • Inhibiting DNA and RNA Synthesis in Tumor Cells : Certain derivatives, like 5'-carbomethoxy-4,8-dimethylpsoralen, have shown higher photobiological activity, including inhibiting DNA and RNA synthesis in tumor cells, killing bacteria, and inhibiting tumor transmission capacity (Magno et al., 1981).

  • Therapeutic Agent in Psoralen Ultraviolet A Radiation Treatment : It is considered a potential therapeutic agent for improved psoralen ultraviolet A (PUVA) treatment (Whittemore et al., 2001).

  • Non-phototoxicity and Treatment of Psoriasis : 4,8-Dimethyl-5'-acetylpsoralen is non-phototoxic to the skin and may be effective in the photochemotherapy of psoriasis due to its lack of interaction with DNA (Carlassare et al., 1990).

  • Photochemotherapeutic Properties : It possesses potential photochemotherapeutic properties and is a bifunctional furocoumarin with strong skin-phototoxicity and antiproliferative activity (Rodighiero et al., 1981).

  • Major Metabolite in Photochemotherapy : Its derivative, 4,8-dimethyl-5'-carboxypsoralen, is a major metabolite of 4,5',8-trimethylpsoralen, a photochemotherapeutic agent. Its synthesis aims to confirm its structure and study its photochemical and photobiological properties (Marciani et al., 1979).

  • Photochemotherapy of Skin Diseases : Due to its photochemical and photobiological properties, it is proposed for the photochemotherapy of some skin diseases (Sage et al., 1991).

properties

IUPAC Name

2-acetyl-5,9-dimethylfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-7-4-13(17)19-15-8(2)14-10(5-11(7)15)6-12(18-14)9(3)16/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRJWHQDGHZVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C3C=C(OC3=C2C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80150739
Record name 4,8-Dimethyl-5'-acetylpsoralen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80150739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,8-Dimethyl-5'-acetylpsoralen

CAS RN

114460-33-2
Record name 4,8-Dimethyl-5'-acetylpsoralen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114460332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,8-Dimethyl-5'-acetylpsoralen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80150739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
E Sage, L Trabalzini, A Capozzi, MT Conconi… - … of Photochemistry and …, 1991 - Elsevier
The photochemical and photobiological properties of 4,8-dimethyl-5′-acetylpsoralen (AcPso), proposed for the photochemotherapy of some skin diseases, were investigated. The …
Number of citations: 6 www.sciencedirect.com
F Carlassare, F Baccichetti, A Guiotto… - … of Photochemistry and …, 1990 - Elsevier
In an investigation to find monofunctional reactants for DNA which can act as new agents in the photochemotherapy of psoriasis, we have synthesized and studied some methylpsoralen …
Number of citations: 35 www.sciencedirect.com
A Seret, J Piette, A Jakobs… - Photochemistry and …, 1992 - Wiley Online Library
The quantum yield of singlet oxygen production by eight newly synthesized sulfur and selenium analogs of psoralen irradiated with UV‐A (366 nm) has been determined in CCI, with the …
Number of citations: 16 onlinelibrary.wiley.com
F Baccichetti, F Carlassare, C Marzano… - … of Photochemistry and …, 1994 - Elsevier
Some photobiological properties of 2,6-dimethyl-9-methoxy-4H-pyrrolo [3,2,1-ij]quinolin-4-one (PQ) have been studied in comparison with 8-methoxypsoralen (8-MOP). In Ehrlich cells, …
Number of citations: 7 www.sciencedirect.com
F Baccichetti, C Marzano, F Carlassare… - … of Photochemistry and …, 1997 - Elsevier
The capacity of 2,6-dimethyl-9-methoxy-4H-pyrrolo [3,2,1-ij] quinolin-4-one (PQ), a furocoumarin analogue, of inhibiting protein synthesis in Ehrlich cells upon UVA irradiation was …
Number of citations: 3 www.sciencedirect.com
WG Wamer, WC Timmer, RR Wei… - Photochemistry and …, 1995 - Wiley Online Library
Guanosine hydroxylation was used as a marker for assessing photooxidation of DNA and RNA sensitized by monofunctional and bifunctional furocoumarins. DNA or RNA, treated with …
Number of citations: 21 onlinelibrary.wiley.com
SS Kagan - 1998 - search.proquest.com
Efficient viral inactivation methods can improve the safety of our blood supply by eliminating dangers related to infectious agents, both known and unknown. Donations from infected …
Number of citations: 2 search.proquest.com
A Andreoni - Journal of Photochemistry and Photobiology B: Biology, 1991 - Elsevier
Number of citations: 2

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